molecular formula C18H19NO6 B8455215 1,2,3-trimethoxy-5-[(1Z)-2-(4-methoxy-3-nitrophenyl)ethenyl]benzene

1,2,3-trimethoxy-5-[(1Z)-2-(4-methoxy-3-nitrophenyl)ethenyl]benzene

Cat. No.: B8455215
M. Wt: 345.3 g/mol
InChI Key: PXLJRDOKORMMCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3-trimethoxy-5-[(1Z)-2-(4-methoxy-3-nitrophenyl)ethenyl]benzene is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a methoxy group, a trimethoxyphenyl group, and a nitrobenzene moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

Molecular Formula

C18H19NO6

Molecular Weight

345.3 g/mol

IUPAC Name

1,2,3-trimethoxy-5-[2-(4-methoxy-3-nitrophenyl)ethenyl]benzene

InChI

InChI=1S/C18H19NO6/c1-22-15-8-7-12(9-14(15)19(20)21)5-6-13-10-16(23-2)18(25-4)17(11-13)24-3/h5-11H,1-4H3

InChI Key

PXLJRDOKORMMCA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3-trimethoxy-5-[(1Z)-2-(4-methoxy-3-nitrophenyl)ethenyl]benzene typically involves multi-step organic reactions. One common method includes the reaction of 3,4,5-trimethoxybenzaldehyde with 2-methoxy-5-nitrobenzyl bromide under basic conditions to form the desired product. The reaction conditions often require the use of solvents like dichloromethane or ethanol and catalysts such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

1,2,3-trimethoxy-5-[(1Z)-2-(4-methoxy-3-nitrophenyl)ethenyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,2,3-trimethoxy-5-[(1Z)-2-(4-methoxy-3-nitrophenyl)ethenyl]benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,3-trimethoxy-5-[(1Z)-2-(4-methoxy-3-nitrophenyl)ethenyl]benzene involves its interaction with cellular targets such as tubulin and other proteins involved in cell division. The compound can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, it may modulate signaling pathways like the JNK pathway, contributing to its anti-cancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3-trimethoxy-5-[(1Z)-2-(4-methoxy-3-nitrophenyl)ethenyl]benzene is unique due to its combination of methoxy, trimethoxyphenyl, and nitrobenzene groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit tubulin polymerization and modulate specific signaling pathways sets it apart from other similar compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.